molecular formula C16H19N5O2 B14926539 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926539
M. Wt: 313.35 g/mol
InChI Key: KCJZSAWKZQJETM-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a unique and versatile molecule in medicinal chemistry.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-5-21-11(4)12(8-18-21)7-17-15(22)13-6-9(2)19-16-14(13)10(3)20-23-16/h6,8H,5,7H2,1-4H3,(H,17,22)

InChI Key

KCJZSAWKZQJETM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=C3C(=NOC3=NC(=C2)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. One common method includes the reaction of N-arylhydrazones with nitroolefins, which allows for the regioselective synthesis of substituted pyrazoles . The reaction conditions typically involve the use of electron-deficient reagents and specific catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has significant applications in scientific research. It is used in the development of antileishmanial and antimalarial agents due to its potent activity against Leishmania and Plasmodium strains . Additionally, it serves as a valuable scaffold in medicinal chemistry for the synthesis of more complex heterocyclic systems with potential therapeutic applications . Its unique structure allows for the exploration of various biological activities, making it a versatile compound in drug discovery and development.

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes or interfere with the replication of pathogens, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and 3(5)-substituted pyrazoles While these compounds share a similar core structure, N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine rings

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